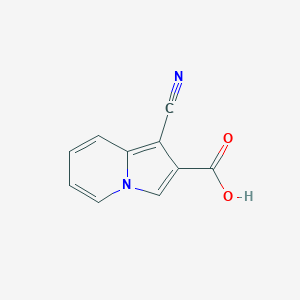![molecular formula C13H12O3S B13084911 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol: is an organic compound that belongs to the class of thienodioxins It is characterized by the presence of a thieno[3,4-b][1,4]dioxin ring system substituted with a phenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxin Ring System: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Conductive Polymers: The compound can be polymerized to form conductive polymers, which are used in organic electronics and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the synthesis of biocompatible materials for medical devices and implants.
Industry:
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Nanotechnology: Employed in the synthesis of nanocomposites and nanomaterials with enhanced properties.
Wirkmechanismus
The mechanism of action of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with molecular targets through various pathways:
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic applications.
Binding to Receptors: In biological systems, it may bind to specific receptors, influencing cellular processes.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the transformation of substrates.
Vergleich Mit ähnlichen Verbindungen
- (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
- 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and type of substituents on the thieno[3,4-b][1,4]dioxin ring system.
- Unique Properties: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group, which confer distinct electronic and steric properties.
- Applications: The unique structural features of this compound make it particularly suitable for applications in organic electronics and materials science, where its analogs may not perform as effectively.
Eigenschaften
Molekularformel |
C13H12O3S |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl(phenyl)methanol |
InChI |
InChI=1S/C13H12O3S/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2 |
InChI-Schlüssel |
QQEXWOYOTOLWMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(SC=C2O1)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


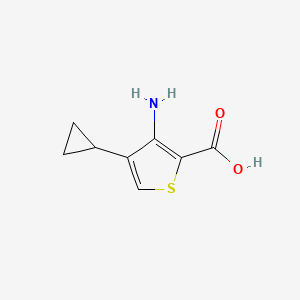
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)

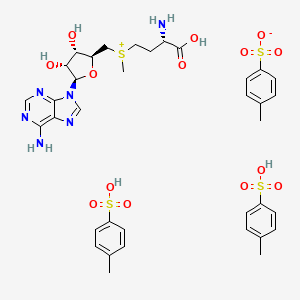
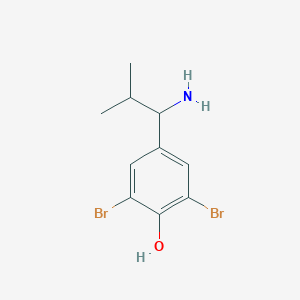

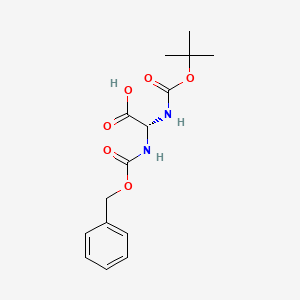
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)
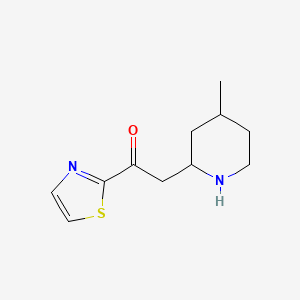

![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)
![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
